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Compound of Interest

Compound Name: 2,3-Dimethylquinoxaline

Cat. No.: B146804

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectral data for 2,3-dimethylquinoxaline. The information is presented to
support the identification, characterization, and quality control of this compound in research
and development settings.

Spectroscopic Data

The following sections present the H NMR, 3C NMR, and IR spectral data for 2,3-
dimethylquinoxaline. The data is organized for clarity and ease of comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 2,3-dimethylquinoxaline provides information about the chemical
environment of the hydrogen atoms in the molecule.

Assignment Chemical Shift (3, ppm) Multiplicity
H-5, H-8 ~7.96 Multiplet
H-6, H-7 ~7.65 Multiplet
-CHs (at C2, C3) ~2.71 Singlet
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Table 1: *H NMR Spectral Data for 2,3-Dimethylquinoxaline in CDCls.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum reveals the chemical environment of the carbon atoms within the 2,3-

dimethylquinoxaline molecule.

Assignment Chemical Shift (8, ppm)
C-2,C-3 ~154.5

C-4a, C-8a ~140.9

C-5,C-8 ~129.2

C-6, C-7 ~128.8

-CHs (at C2, C3) ~22.9

Table 2: 13C NMR Spectral Data for 2,3-Dimethylquinoxaline.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dimethylquinoxaline highlights the characteristic vibrational

frequencies of its functional groups.

Wave Number (cm—1) Vibrational Mode Intensity
~3060 Aromatic C-H Stretch Medium
~2920 Aliphatic C-H Stretch Medium
~1620 C=N Stretch (ring) Strong
~1570, ~1490 Aromatic C=C Stretch Strong
~1440 CHs Asymmetric Bending Medium
~1375 CHs Symmetric Bending Medium
760 Arom-atic C-H Out-of-Plane Strong
Bending
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Table 3: Key IR Absorption Bands for 2,3-Dimethylquinoxaline.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of 2,3-
dimethylquinoxaline.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

e Weighing: Accurately weigh 10-20 mg of 2,3-dimethylquinoxaline for *H NMR and 50-100
mg for 13C NMR.

o Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform
(CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Other
suitable deuterated solvents include dimethyl sulfoxide-de (DMSO-ds).

o Dissolution: Gently vortex the sample until the solid is completely dissolved.
o Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
2.1.2. Instrument Parameters and Acquisition
e Instrument: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Pulse Program: Standard one-pulse sequence.
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Acquisition Time: 4.0 s
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence.
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o Number of Scans: 1024

o Relaxation Delay: 2.0 s

o Acquisition Time: 1.5 s

2.1.3. Data Processing

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline
correction.

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS
is not used, the residual solvent peak can be used as a reference (CDCls: d = 7.26 ppm for
1H, & = 77.16 ppm for 13C).

Peak Picking and Integration: Identify and integrate the peaks in the *H spectrum.

IR Spectroscopy Protocol

2.2.1. Sample Preparation (KBr Pellet Method)

e Grinding: Grind a small amount (1-2 mg) of 2,3-dimethylquinoxaline with approximately
200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

» Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent disc.

2.2.2. Instrument Parameters and Acquisition
¢ Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Acquisition:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1.
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o Number of Scans: 16-32.

o Background: Record a background spectrum of the empty sample compartment.
2.2.3. Data Processing
e Background Subtraction: Subtract the background spectrum from the sample spectrum.
o Peak Identification: Identify and label the significant absorption bands.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of 2,3-
dimethylquinoxaline to the acquisition and interpretation of its spectral data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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